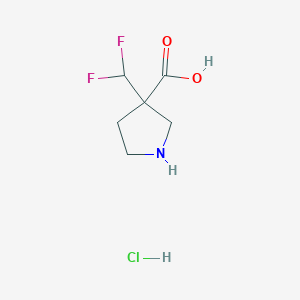

3-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and various reagents. For instance, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones produces γ-1H-pyrrolo[3,2-b]pyridines, indicating that similar synthetic routes might be applicable for the synthesis of 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride . The use of Bronsted acids and bases, as well as Lewis acids like Sn(2+), can significantly affect the regiochemistry of such reactions .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy, as well as X-ray diffraction analysis . For example, pyridine-3,5-dicarboxylic acid exhibits a short N...H...O hydrogen bond, which could be relevant to the hydrogen bonding potential of 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride . DFT calculations can provide insights into the ground state geometries, vibration wavenumbers, and molecular electrostatic potential surfaces .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be influenced by the presence of functional groups and substituents. For example, the carboxylic acid group can participate in hydrogen bonding and deprotonation reactions, as seen in the case of pyridine-3-carboxylic acid perchlorate . The difluoromethyl group in 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride could affect its reactivity in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be characterized by various analytical techniques. The presence of a difluoromethyl group is likely to influence the compound's acidity, boiling point, solubility, and stability. For instance, the extraction of pyridine-3-carboxylic acid using different diluents shows that the efficiency of extraction processes can be affected by the compound's physical properties . Spectrophotofluorometric analysis can be used to analyze such compounds in biological samples, indicating potential applications in bioanalysis .

Scientific Research Applications

Synthesis and Structural Studies

A study by Burgos et al. (1992) involved the synthesis of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which are structurally related to 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride. This research focused on their structural and conformational analysis using NMR spectroscopy and X-ray diffraction, revealing insights into their preferred conformations and interactions (Burgos et al., 1992).

Insecticidal Activity

Liu et al. (2006) explored compounds containing active parts similar to 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, which demonstrated potential insecticidal activity. This study contributes to understanding the chemical's role in pest control in agriculture (Liu et al., 2006).

Extraction and Separation Processes

Kumar and Babu (2009) researched the extraction of pyridine-3-carboxylic acid, a compound related to 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride. Their work focused on improving the efficiency of extraction processes, which is vital in pharmaceutical and biochemical industries (Kumar & Babu, 2009).

Catalysis and Chemical Reactions

Haskins and Knight (2002) discussed the use of triflic acid as a catalyst for cyclization reactions involving homoallylic sulfonamides to form pyrrolidines. This research highlights the role of similar compounds in facilitating complex chemical reactions (Haskins & Knight, 2002).

Medical and Pharmaceutical Research

Wang et al. (2001) described the synthesis of a compound structurally related to 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, demonstrating significant inhibitory activity against influenza neuraminidase. This research has implications for antiviral drug development (Wang et al., 2001).

Organic Synthesis and Material Science

Jones et al. (1990) investigated the acylation of pyrrolidine-2,4-diones, a process that is relevant to the synthesis of compounds like 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride. Their work contributes to the broader understanding of organic synthesis techniques (Jones et al., 1990).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

3-(difluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2.ClH/c7-4(8)6(5(10)11)1-2-9-3-6;/h4,9H,1-3H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOUEUYOXNWQPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(F)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride | |

CAS RN |

1820674-06-3 |

Source

|

| Record name | 3-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Hydrazinocarbonyl)phenyl]pentanamide](/img/structure/B2501387.png)

![N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2501391.png)

![2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2501393.png)

![rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis](/img/structure/B2501397.png)

![8-(3-Fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2501399.png)

![(E)-1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one](/img/structure/B2501400.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2501402.png)